molecular formula C22H20FN5O2 B607687 GNE-495

GNE-495

Cat. No.: B607687
M. Wt: 405.4 g/mol
InChI Key: FYXCIBJXJYBWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of GNE-495 is the Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a serine/threonine kinase . MAP4K4 plays a crucial role in various pathologies, including cancer . It has been identified as a key regulator of collective migration and is involved in many aspects of cell functions and biological processes .

Mode of Action

This compound interacts with MAP4K4 and inhibits its activity . It has been found that MAP4K4 associates with Mixed Lineage Kinase 3 (MLK3), and MAP4K4 phosphorylates MLK3 on Thr738, increasing MLK3 kinase activity and downstream signaling . The inhibition of MAP4K4 by this compound disrupts this interaction, thereby reducing the phosphorylation of MLK3 and its downstream signaling .

Biochemical Pathways

This compound affects the MAP4K4-related pathways. MAP4K4 is involved in the regulation of the JNK Pathway . It has also been reported to regulate the MAPK/ERK1/2 pathway and the MAPK/p38 pathway . By inhibiting MAP4K4, this compound disrupts these pathways, leading to changes in cellular processes such as cell proliferation, migration, and apoptosis .

Result of Action

The inhibition of MAP4K4 by this compound has several molecular and cellular effects. It impedes pancreatic cancer cell growth, migration, induces cell death, and arrests cell cycle progression . Additionally, this compound reduces the tumor burden and extends survival in mice with pancreatic cancer . It also reduces MAP4K4 protein expression and tumor stroma .

Action Environment

It is known that the efficacy of this compound is demonstrated in an in vivo environment, suggesting that it is active and stable under physiological conditions .

Biological Activity

GNE-495 is a selective inhibitor of mitogen-activated protein kinase kinase kinase 4 (MAP4K4), a kinase implicated in various cellular processes and disease states, including cancer and retinal angiogenesis. This article provides a detailed overview of the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of this compound

This compound was developed through a structure-based design approach aimed at optimizing its potency and selectivity while minimizing central nervous system (CNS) penetration. This optimization is crucial for studying MAP4K4 functions in vivo without adverse effects associated with CNS exposure .

This compound functions primarily by inhibiting MAP4K4, which plays a significant role in cell signaling pathways related to cell proliferation, migration, and survival. Inhibition of MAP4K4 has been shown to affect focal adhesion dynamics and collective cell migration, indicating its importance in cellular architecture and movement .

Key Findings:

  • Inhibition of Cell Migration : Treatment with this compound reduces the migration speed of clusters in cell cultures, demonstrating its role in modulating cell movement through MAP4K4 inhibition .
  • Induction of Cell Death : In pancreatic cancer models, this compound has been shown to induce apoptosis via caspase activation and inhibit cell cycle progression, leading to reduced tumor burden in vivo .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties across different species. A study reported the following pharmacokinetic parameters for this compound:

Species% Plasma Protein Binding (PPB)Clearance (CL) (mL/min/kg)Half-Life (T1/2) (h)Cmax (μM)Volume of Distribution (V) (L/kg)Area Under Curve (AUC inf) (h·μM)Brain Concentration (C u,brain) (μM)
Mouse94.4191.52.71.65.30.008
Rat97.87.53.44.01.212.0N.D.
DogN.D.8.91.83.91.121.0N.D.

This table indicates that this compound has high plasma protein binding and relatively low clearance rates, suggesting prolonged systemic exposure while maintaining minimal brain penetration .

Retinal Angiogenesis Model

In vivo studies using a neonatal retinal vascular development model demonstrated that this compound effectively inhibited retinal vascular outgrowth, mimicking the phenotypes observed in Map4k4 knockout mice . This finding underscores the compound's potential utility in studying angiogenesis-related diseases.

Pancreatic Cancer Studies

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), this compound significantly reduced tumor growth and induced cell death in cancerous tissues by blocking MAP4K4-mediated signaling pathways . The compound's ability to extend survival in KPC mouse models highlights its therapeutic potential against aggressive cancers.

Case Studies

Case Study: Impact on Pancreatic Cancer
A recent study investigated the effects of this compound on PDAC cell lines, revealing that it not only inhibited cell proliferation but also reduced tumor burden significantly when administered in vivo . The findings indicated that this compound could serve as a promising candidate for further clinical development in treating pancreatic cancer.

Case Study: Retinal Vascular Development
Another case study focused on the role of this compound in retinal development, where it was shown to inhibit abnormal vascular morphology effectively . This study provides insights into the therapeutic applications of this compound in ocular diseases characterized by pathological angiogenesis.

Properties

IUPAC Name

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXCIBJXJYBWPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.